Diethyl 2-(2-Chloro-3-pyridyl)malonate
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Overview
Description
Diethyl 2-(2-Chloro-3-pyridyl)malonate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a malonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-Chloro-3-pyridyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-3-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-Chloro-3-pyridyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
Diethyl 2-(2-Chloro-3-pyridyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of Diethyl 2-(2-Chloro-3-pyridyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(2-Chloro-3-pyridyl)malonate is unique due to the presence of the 2-chloro-3-pyridyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, differentiating it from other malonate derivatives .
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
diethyl 2-(2-chloropyridin-3-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)8-6-5-7-14-10(8)13/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
ZBQOWLJYCUGSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
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